6-Aminopyridazine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

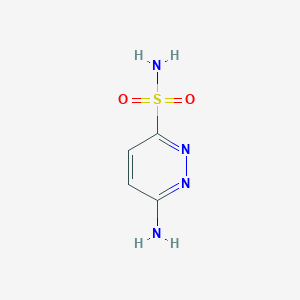

6-Aminopyridazine-3-sulfonamide is a heterocyclic compound that features a pyridazine ring with an amino group at the 6-position and a sulfonamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminopyridazine-3-sulfonamide typically involves the introduction of the sulfonamide group to a pyridazine derivative. One common method is the reaction of 6-aminopyridazine with sulfonyl chlorides under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Aminopyridazine-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under mild conditions.

Major Products: The major products formed from these reactions include nitroso derivatives, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Aminopyridazine-3-sulfonamide has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential antimicrobial and anticancer properties.

Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.

Industry: The compound is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 6-Aminopyridazine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects. The compound’s ability to form hydrogen bonds and engage in π-π stacking interactions enhances its binding affinity to target proteins .

Comparison with Similar Compounds

6-Aminopyridazine: Lacks the sulfonamide group but shares the pyridazine core.

3-Sulfonamidopyridazine: Similar structure but with different substitution patterns.

Pyridazinone Derivatives: Compounds like pyridazinone share the pyridazine ring but have different functional groups.

Uniqueness: 6-Aminopyridazine-3-sulfonamide is unique due to the presence of both an amino group and a sulfonamide group on the pyridazine ring. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its potential as a versatile intermediate in synthetic chemistry .

Biological Activity

6-Aminopyridazine-3-sulfonamide is a sulfonamide derivative characterized by its unique structure, which includes an amino group at the sixth position and a sulfonamide functional group at the third position of the pyridazine ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and agrochemicals. Its molecular formula is C5H7N3O2S with a molecular weight of approximately 173.19 g/mol.

This compound acts primarily as a competitive antagonist of p-aminobenzoic acid (PABA), which is crucial in the synthesis of folic acid in bacteria. This mechanism underlies its antimicrobial properties , as inhibiting folic acid synthesis can effectively curb bacterial growth. The compound's interactions with various enzymes and proteins also suggest its involvement in multiple biochemical pathways, leading to a range of physiological effects.

Biological Activities

1. Antimicrobial Properties

The compound exhibits significant antibacterial activity, akin to other sulfonamides. It works by inhibiting bacterial folic acid synthesis, making it effective against both gram-positive and certain gram-negative bacteria. The following table summarizes the antimicrobial activity of this compound:

| Bacteria | Activity | Mechanism |

|---|---|---|

| Staphylococcus aureus | Inhibitory | Inhibition of folic acid synthesis |

| Escherichia coli | Moderate | Inhibition of folic acid synthesis |

| Bacillus subtilis | Effective | Inhibition of folic acid synthesis |

2. Pharmacological Activities

In addition to its antimicrobial effects, this compound has been studied for various other pharmacological activities:

- Antidepressant Effects : Research indicates potential antidepressant properties through modulation of neurotransmitter systems.

- Anti-hypertensive Activity : The compound may exhibit blood pressure-lowering effects, although further studies are needed to elucidate the mechanisms involved.

- Anticancer Potential : Preliminary studies suggest that pyridazine derivatives can inhibit cancer cell proliferation.

Case Studies

Recent studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that this compound showed significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Pharmacokinetic Analysis : A pharmacokinetic study revealed that the compound has favorable absorption characteristics with low cytochrome P450 inhibitory effects, suggesting a lower risk of drug-drug interactions .

Dosage Effects in Animal Models

Research indicates that dosages need careful consideration due to potential side effects associated with sulfonamides, such as gastrointestinal disturbances and allergic reactions. Notably, adverse reactions can occur at higher doses, including serious conditions like Stevens-Johnson syndrome .

Properties

IUPAC Name |

6-aminopyridazine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2S/c5-3-1-2-4(8-7-3)11(6,9)10/h1-2H,(H2,5,7)(H2,6,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESYRJMBLGMJKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1N)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.